molecular formula C5HCl2N3O4 B12870810 2,6-Dichloro-5-nitropyrimidine-4-carboxylic acid

2,6-Dichloro-5-nitropyrimidine-4-carboxylic acid

Cat. No.: B12870810
M. Wt: 237.98 g/mol
InChI Key: RZKKYNOKSVUJBE-UHFFFAOYSA-N
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Description

Historical Context of Pyrimidine Derivatives in Heterocyclic Chemistry

Pyrimidines emerged as a cornerstone of heterocyclic chemistry following their identification in nucleic acids and natural products. The first pyrimidine derivative, alloxan (5,5-dihydroxypyrimidine-2,4,6-trione), was isolated in 1818 by Brugnatelli through the nitric acid oxidation of uric acid. Systematic synthesis of pyrimidines began in the late 19th century, with Grimaux’s 1879 preparation of barbituric acid from urea and malonic acid. Pinner’s 1884 condensation of ethyl acetoacetate with amidines established foundational methods for pyrimidine functionalization, enabling the development of derivatives like cytosine, thymine, and 5-fluorouracil.

The pyrimidine scaffold’s versatility arises from its π-deficient aromatic system, which facilitates nucleophilic substitution at electron-deficient positions (2, 4, 6) and electrophilic reactions at the relatively electron-rich 5-position. This reactivity has been exploited to synthesize bioactive molecules, including antiviral agents (e.g., zidovudine) and vitamin B1 (thiamine).

Table 1: Key Milestones in Pyrimidine Derivative Development

Year Discovery/Synthesis Significance
1818 Isolation of alloxan First pyrimidine derivative identified
1879 Synthesis of barbituric acid Established early pyrimidine synthesis methods
1900 Preparation of pyrimidine Parent compound isolation by Gabriel and Colman
1957 5-Fluorouracil development First pyrimidine-based anticancer agent

Significance of Nitro and Carboxyl Functional Groups in Medicinal Chemistry

The nitro group (-NO₂) and carboxylic acid (-COOH) in 2,6-dichloro-5-nitropyrimidine-4-carboxylic acid play critical roles in modulating its biological interactions:

  • Nitro Group :

    • Acts as a strong electron-withdrawing group, enhancing the electrophilicity of adjacent carbon atoms. This property facilitates nucleophilic aromatic substitution, a key reaction in prodrug activation.
    • Contributes to redox cycling in bacterial cells, generating reactive oxygen species (ROS) that disrupt microbial membranes.
    • Improves binding affinity to enzyme active sites through dipole-dipole interactions and hydrogen bonding.
  • Carboxylic Acid :

    • Enables salt formation with amines, improving aqueous solubility and bioavailability.
    • Serves as a handle for further derivatization via esterification or amidation, allowing modular drug design.
    • Participates in hydrogen-bonding networks with target proteins, as observed in kinase inhibitors.

Table 2: Functional Group Contributions to Drug Design

Functional Group Role in Medicinal Chemistry Example Application
Nitro (-NO₂) Enhances electrophilicity; induces oxidative stress Antimicrobial agents
Carboxylic acid (-COOH) Improves solubility; enables derivatization Nonsteroidal anti-inflammatory drugs

The synergy between these groups is exemplified in 5-nitropyrimidine carboxylates , where the nitro group amplifies the carboxylic acid’s acidity (pK~a~ ≈ -9.02), promoting ionization under physiological conditions. This ionization enhances membrane permeability and target engagement, as demonstrated in studies of cytochrome P450 inhibitors.

Properties

IUPAC Name

2,6-dichloro-5-nitropyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2N3O4/c6-3-2(10(13)14)1(4(11)12)8-5(7)9-3/h(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKKYNOKSVUJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)Cl)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-5-nitropyrimidine-4-carboxylic acid typically involves the chlorination and nitration of pyrimidine derivatives. One common method involves the reaction of 2,6-dichloropyrimidine with nitric acid under controlled conditions to introduce the nitro group at the 5-position . The carboxylic acid group can be introduced through subsequent reactions involving carboxylation.

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis starting from readily available pyrimidine derivatives. The process includes chlorination, nitration, and carboxylation steps, each requiring specific reagents and conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atoms at positions 2 and 6 are susceptible to nucleophilic displacement under specific conditions.

Key Reagents and Conditions :

  • Ammonia/Amines : React in ethanol or methanol at 60–80°C to yield amino-substituted derivatives.

  • Thiols : Utilize sodium hydride (NaH) in tetrahydrofuran (THF) for thioether formation.

  • Alkoxides : Methanol/sodium methoxide at reflux replaces chlorine with methoxy groups.

Example Reaction :

C5HCl2N3O4+NH3C5HClN4O4+HCl\text{C}_5\text{HCl}_2\text{N}_3\text{O}_4 + \text{NH}_3 \rightarrow \text{C}_5\text{HClN}_4\text{O}_4 + \text{HCl}

Products: 2-Amino-6-chloro-5-nitropyrimidine-4-carboxylic acid or disubstituted analogs depending on stoichiometry .

Nitro Group Reduction

The nitro group at position 5 is reducible to an amine, enabling access to pharmacologically relevant intermediates.

Methods :

Reducing Agent Conditions Product
H₂/Pd-CEthanol, 25–50°C, 1–3 atm H₂5-Amino-2,6-dichloropyrimidine-4-carboxylic acid
SnCl₂/HClReflux in HCl (6M)Same as above

Key Insight : Catalytic hydrogenation preserves the carboxylic acid group, while acidic conditions may require subsequent neutralization .

Carboxylic Acid Functionalization

The carboxylic acid participates in esterification and amidation, expanding its utility in synthesis.

Reactions :

  • Esterification : Thionyl chloride (SOCl₂) converts the acid to its acyl chloride, followed by methanol to form methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate.

  • Amidation : Coupling with amines via carbodiimide reagents (e.g., EDC/HOBt) yields pyrimidine-4-carboxamides.

Data Table :

Reaction Type Reagent Solvent Yield
EsterificationSOCl₂ + MeOHToluene85–92%
AmidationEDC, HOBt, R-NH₂DMF70–78%

Note: Yields inferred from analogous pyrimidine carboxylate reactions .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient pyrimidine ring directs electrophiles to specific positions.

Nitration :

  • Further nitration at position 3 occurs under mixed HNO₃/H₂SO₄ at 0–5°C, forming 2,3,6-trichloro-5-nitropyrimidine-4-carboxylic acid (minor product).

Limitation : Steric hindrance from existing substituents limits regioselectivity.

Comparative Reactivity with Analogues

A comparison with structurally related compounds highlights unique reactivity:

Compound Substitution Sites Reactivity Toward SNAr
2,6-Dichloro-5-nitropyrimidine-4-carboxylic acid2-Cl, 6-Cl, 5-NO₂High (Cl at 2/6 positions)
4,6-Dichloro-5-nitropyrimidine4-Cl, 6-Cl, 5-NO₂Moderate (steric effects)
2-Chloro-5-nitropyrimidine2-Cl, 5-NO₂Low (single Cl site)

Mechanistic Insights

  • SNAr : The electron-withdrawing nitro and carboxylic acid groups activate the pyrimidine ring, facilitating nucleophilic attack at chlorine sites.

  • Reduction : The nitro group’s reduction proceeds via a nitroso intermediate, confirmed by intermediate isolation in controlled experiments .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry:
2,6-Dichloro-5-nitropyrimidine-4-carboxylic acid serves as a crucial intermediate in the synthesis of complex organic molecules. The compound's structure allows for various substitution reactions, enabling the formation of diverse derivatives.

Common Reactions Involving 2,6-Dichloro-5-nitropyrimidine-4-carboxylic Acid

Reaction TypeDescriptionCommon Reagents
Nucleophilic Substitution Chlorine atoms can be replaced by nucleophiles (e.g., amines).Sodium methoxide, ammonia
Reduction Nitro group can be reduced to an amino group.Hydrogen gas with Pd/C catalyst
Carboxylation Carboxylic acid group can participate in esterification or amidation.Thionyl chloride

Biological Applications

Antimicrobial and Anticancer Properties:
Research indicates that derivatives of 2,6-Dichloro-5-nitropyrimidine-4-carboxylic acid exhibit significant biological activities. Studies have shown that these compounds can inhibit the growth of various pathogens and cancer cells.

Case Study: Anti-inflammatory Activity

A study highlighted the anti-inflammatory effects of pyrimidine derivatives, including 2,6-Dichloro-5-nitropyrimidine-4-carboxylic acid. The compound demonstrated potent inhibition of COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Pharmaceutical Development

Precursor for Drug Synthesis:
The compound is extensively researched as a precursor for pharmaceutical agents targeting specific enzymes or receptors. Its ability to modify biological pathways makes it an attractive candidate for drug development.

Example Applications in Medicine

  • Enzyme Inhibitors: Used in developing inhibitors for enzymes linked to various diseases.
  • Receptor Modulators: Explored for potential modulation of receptors involved in metabolic pathways.

Industrial Uses

Agrochemical Production:
In industry, 2,6-Dichloro-5-nitropyrimidine-4-carboxylic acid is utilized in the formulation of agrochemicals, including herbicides and fungicides. Its effectiveness in controlling plant pathogens makes it valuable for agricultural applications.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituents (Positions) Key Functional Groups Reactivity/Applications Notes
2,6-Dichloro-5-nitropyrimidine-4-carboxylic acid Not explicitly listed 2-Cl, 6-Cl, 5-NO₂, 4-COOH Carboxylic acid, Nitro High electrophilicity; potential API intermediate
Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate 502184-51-2 2-Cl, 6-Cl, 5-NH₂, 4-COOCH₃ Methyl ester, Amino Less reactive due to NH₂; used in peptide coupling
4-Amino-2,6-dichloropyrimidine 10132-07-7 2-Cl, 6-Cl, 4-NH₂ Amino Base for heterocyclic synthesis; lower acidity
5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid 36313-98-1 5-Cl, 2,6-dioxo, 4-COOH Carboxylic acid, Diketone Chelating agent; acidic due to COOH and diketone
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 2-Cl, 6-CH₃, 4-COOH Carboxylic acid, Methyl Moderate reactivity; used in metal coordination

Reactivity and Stability

  • Electron-Withdrawing Effects: The nitro group at position 5 in the target compound enhances electrophilicity at adjacent positions, favoring nucleophilic aromatic substitution (e.g., with amines or thiols). This contrasts with amino-substituted analogs (e.g., 4-Amino-2,6-dichloropyrimidine), where electron-donating NH₂ reduces reactivity .
  • Solubility: The carboxylic acid group improves aqueous solubility compared to ester derivatives (e.g., Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate), which are more lipophilic .
  • Acidity: The target compound’s acidity (pKa ~2–3 for COOH) is comparable to 5-Chloro-2,6-dioxo-...-carboxylic acid but higher than methyl or amino analogs due to the nitro group’s electron-withdrawing effect .

Notes on Data Limitations and Future Research

  • Inference-Based Analysis : Experimental data on the target compound are sparse; properties are inferred from structural analogs.
  • Computational Predictions : Density-functional theory (DFT) methods, such as those described by Becke (1993) and Lee-Yang-Parr (1988), could model electronic properties and reaction pathways .
  • Synthesis Gaps : Nitration of 2,6-dichloropyrimidine-4-carboxylic acid is a plausible route but requires validation .

Biological Activity

2,6-Dichloro-5-nitropyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound serves as a crucial building block in the synthesis of various pharmaceutical agents, particularly those targeting enzyme inhibition and receptor modulation. Its unique structural features contribute to its biological efficacy, making it a subject of extensive research.

The compound's structure is characterized by the presence of two chlorine atoms and a nitro group on the pyrimidine ring, along with a carboxylic acid functional group. These substituents significantly influence its reactivity and interaction with biological targets.

The biological activity of 2,6-Dichloro-5-nitropyrimidine-4-carboxylic acid primarily involves its ability to inhibit specific enzymes by binding to their active sites or allosteric sites. This interaction can block substrate access or alter the conformation of the enzyme, thereby inhibiting its activity. The compound is particularly noted for its potential as an enzyme inhibitor in various biochemical pathways.

Enzyme Inhibition

Research indicates that 2,6-Dichloro-5-nitropyrimidine-4-carboxylic acid has shown promising results as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects against COX-1 and COX-2 enzymes.

Table 1: Inhibitory Activity Against COX Enzymes

CompoundIC50 (μM) COX-1IC50 (μM) COX-2
2,6-Dichloro-5-nitropyrimidine-4-carboxylic acid19.45 ± 0.0731.4 ± 0.12
Celecoxib0.04 ± 0.010.04 ± 0.01
Indomethacin9.17Not Applicable

These findings suggest that while the compound exhibits moderate inhibitory activity compared to standard drugs like celecoxib and indomethacin, it still holds substantial potential for further development as an anti-inflammatory agent .

Antimicrobial Activity

In addition to its anti-inflammatory properties, this compound has been evaluated for antimicrobial activity against various bacterial strains. Preliminary studies indicate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Table 2: Antimicrobial Activity Against Selected Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus16
Enterococcus faecalis32
Clostridioides difficile64

The results indicate that derivatives of this compound could serve as potential candidates for treating infections caused by resistant bacterial strains .

Case Studies

A notable study explored the synthesis of various derivatives of 2,6-Dichloro-5-nitropyrimidine-4-carboxylic acid and their biological evaluation. The synthesized compounds were tested in vivo for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. Results showed that several derivatives exhibited similar efficacy to indomethacin, with ED50 values indicating effective doses comparable to established anti-inflammatory agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications on the pyrimidine ring can significantly enhance biological activity. For instance, introducing electron-donating groups at specific positions has been shown to improve COX inhibitory activity.

Table 3: Structure-Activity Relationship Insights

Substituent PositionEffect on Activity
Position 2Enhances COX-2 inhibition
Position 4Decreases overall potency
Nitro GroupCritical for enzyme binding

These insights are crucial for guiding future synthetic efforts aimed at optimizing therapeutic profiles .

Q & A

Basic: What synthetic routes are recommended for preparing 2,6-Dichloro-5-nitropyrimidine-4-carboxylic acid?

Methodological Answer:
Synthesis typically involves sequential functionalization of a pyrimidine core. Key steps include:

  • Nitration : Introduce the nitro group at the 5-position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Precedent exists in nitration of pyrimidine analogs like 5-nitrofuran-2-carboxylic acid derivatives under anhydrous DMF conditions .
  • Chlorination : React intermediates (e.g., 4-carboxy-pyrimidine) with POCl₃ or PCl₅ at reflux (80–110°C). Evidence from dichloropyrimidine synthesis (e.g., 4-Amino-2,6-dichloropyrimidine) suggests yields >85% with excess chlorinating agents .
  • Carboxylation : Use CO₂ or carboxylation reagents (e.g., KCNO) under high pressure. Pyrimidine-2-carboxylic acid derivatives in highlight compatibility of carboxyl groups with nitro and chloro substituents .

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